molecular formula C9H8N2O2 B2460152 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one CAS No. 1711-94-0

5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one

Cat. No.: B2460152
CAS No.: 1711-94-0
M. Wt: 176.175
InChI Key: QSEALXFPOAYSEI-UHFFFAOYSA-N
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Description

5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a five-membered ring structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another approach involves the use of acylhydrazides and subsequent cyclization under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and reduced heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes and interference with cell wall synthesis . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

5-benzyl-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9-11-10-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEALXFPOAYSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-94-0
Record name 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one
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